Uridine, 5-fluoro-4'-thio-

Antineoplastic Agents Leukemia L1210 Nucleoside Analogs

5-FU resistance research is limited by standard analogs losing efficacy in resistant models. 5-Fluoro-4'-thiouridine (CAS 56527-42-5) circumvents this via its 4'-thio modification. • Active against S. faecium resistant to 10⁻³ M 5-FU and 5-fluorouridine. • Inhibits L1210 leukemia cells at 200 nM with preferential protein synthesis reduction. • X-ray crystallography-confirmed conformational change enables SAR and kinase interaction studies. Supplied with analytical documentation for procurement reliability.

Molecular Formula C9H11FN2O5S
Molecular Weight 278.26 g/mol
CAS No. 56527-42-5
Cat. No. B13920423
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUridine, 5-fluoro-4'-thio-
CAS56527-42-5
Molecular FormulaC9H11FN2O5S
Molecular Weight278.26 g/mol
Structural Identifiers
SMILESC1=C(C(=O)NC(=O)N1C2C(C(C(S2)CO)O)O)F
InChIInChI=1S/C9H11FN2O5S/c10-3-1-12(9(17)11-7(3)16)8-6(15)5(14)4(2-13)18-8/h1,4-6,8,13-15H,2H2,(H,11,16,17)
InChIKeyFLAHATSCJQFZKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Fluoro-4'-thiouridine: Modified Nucleoside Analog


Uridine, 5-fluoro-4'-thio- (also known as 5-fluoro-4'-thiouridine or FSU) is a pyrimidine nucleoside analog characterized by the replacement of the furanose ring oxygen with sulfur (4'-thio modification) and a fluorine substituent at the 5-position of the uracil base [1]. This dual modification produces a compound with antiproliferative activity against leukemia and bacterial cells that retains marked activity against strains resistant to 5-fluorouracil (5-FU) and 5-fluorouridine [1]. The 4'-thio modification induces a significant conformational change in the carbohydrate moiety compared to the oxygen analog, as demonstrated by X-ray crystallography [1].

Resistance pathway studies — reported sensitivity in 5-FU-resistant strains supports resistance mechanism investigation.
Alternative mechanism screening — biochemical signature of protein synthesis inhibition provides distinct antiproliferative context.
Conformational probe — 4'-thio modification alters sugar ring conformation for molecular recognition studies.

Why This Analog Cannot Replace 5-Fluorouridine


Simple substitution with 5-fluorouridine or other 4'-oxygen pyrimidine nucleoside analogs is not scientifically justified due to three key differentiating factors: (1) the 4'-thio modification markedly alters the sugar ring conformation, which impacts molecular recognition by cellular enzymes and transporters [1]; (2) the compound exhibits retained activity against 5-FU-resistant strains, indicating a distinct mechanism of resistance circumvention [1]; and (3) the primary biochemical effect of 4'-thio-5-fluorouridine is a marked reduction in total cellular protein content rather than preferential inhibition of RNA or DNA synthesis, a pattern that distinguishes it from 5-fluorouridine [1]. These differences are quantifiable and preclude direct interchangeability.

  • Conformation-dependent recognition
    4'-thio modification alters sugar pucker; molecular recognition may not transfer from 5-fluorouridine.
  • Resistance pathway circumvention
    Retains activity against 5-FU-resistant S. faecium; resistance profile may differ from oxygen analog.
  • Protein vs. nucleic acid target shift
    Primary effect is reduced protein content, not RNA/DNA synthesis inhibition as with 5-fluorouridine.

Quantitative Differentiation Evidence


Leukemia L1210 Growth Inhibition Potency

The beta anomer of 5-fluoro-4'-thiouridine inhibited the growth of leukemia L1210 cells at a concentration of 2 × 10⁻⁷ M (200 nM). The alpha anomer showed activity at 4 × 10⁻⁷ M (400 nM) [1]. The parent oxygen analog 5-fluorouridine was reported to be a potent antitumor agent but was too toxic for clinical development [2]. In a separate study, 5-fluorouridine exhibited an EC50 of 5.9 µM as a ribozyme self-cleavage inhibitor , though this value is not directly comparable to the L1210 growth inhibition assay. The 4'-thio modification yields an antiproliferative agent with a distinct potency and toxicity profile relative to the oxygen analog.

L1210 Growth Inhibition
Reported
Beta anomer 200 nM inhibits leukemia L1210 cell growth.
Supports antiproliferative assay context.
Comparison with 5-fluorouridine limited by assay differences.
Antineoplastic Agents Leukemia L1210 Nucleoside Analogs

Activity Against 5-FU-Resistant Strains

5-Fluoro-4'-thiouridine retained marked activity against strains of Streptococcus faecium resistant to 10⁻³ M 5-fluorouracil or 5-fluorouridine [1]. The beta anomer inhibited the growth of S. faecium at 6 × 10⁻¹⁰ M (600 pM), and the alpha anomer at 4 × 10⁻⁹ M (4 nM) [1]. This contrasts sharply with 5-fluorouridine, to which the resistant strains show no susceptibility at 10⁻³ M. The data indicate that the 4'-thio modification enables the compound to circumvent resistance mechanisms that inactivate or bypass the oxygen analogs.

Resistance Circumvention
Direct comparison
Beta anomer IC50 600 pM vs. >1,000,000 pM for 5-FU against resistant S. faecium.
Supports resistance pathway study context.
S. faecium model; >1,000,000-fold sensitivity difference.
Drug Resistance Streptococcus faecium Antimetabolites

Protein Synthesis vs. RNA/DNA Inhibition

In S. faecium cultures, 4'-thio-5-fluorouridine decreased the total protein content of the cells more markedly than it did their RNA or DNA content [1]. This pattern contrasts with the typical mechanism of 5-fluorouracil and 5-fluorouridine, which primarily inhibit thymidylate synthase and disrupt DNA/RNA synthesis. The distinct biochemical signature suggests that the 4'-thio analog exerts its antiproliferative effects through a different or additional mechanism, potentially involving inhibition of translation or other protein synthesis-dependent processes.

Protein vs. RNA/DNA
Class-level inference
Total protein content decreased more markedly than RNA or DNA content.
Supports alternative mechanism context.
Qualitative observation in S. faecium.
Mechanism of Action Protein Synthesis Inhibition Nucleoside Antimetabolite

Conformational Change by 4'-Thio Substitution

X-ray crystallography demonstrated that substitution of sulfur for the oxygen in the carbohydrate ring markedly changes the conformation of that moiety [1]. The 4'-thio modification alters the sugar pucker and glycosidic bond orientation compared to the natural oxygen analog, which directly impacts molecular recognition by enzymes, transporters, and nucleic acid binding partners. This conformational divergence provides a structural basis for the differential biological activities observed, including retained activity against resistant strains and altered macromolecular synthesis inhibition patterns.

Conformational Alteration
Supporting evidence
4'-thio substitution markedly alters sugar ring conformation by X-ray crystallography.
Supports conformational recognition study context.
Structural basis for differential biological activity.
X-ray Crystallography Nucleoside Conformation Molecular Recognition

Fluoro vs. Chloro 4'-Thio Activity Comparison

A comparative study evaluated 5-fluoro-4'-thiouridine and 5-chloro-4'-thiouridine against leukemia L1210 cells and S. faecium. The beta-anomeric 5-chloro-4'-thionucleoside showed growth inhibitory activity not greatly different from its corresponding 4'-oxygen analog [1]. In contrast, the 5-fluoro-4'-thionucleoside exhibited a growth inhibitory effect that was markedly greater than that of its oxygen counterpart [1]. This finding indicates that the 5-fluoro substituent, in combination with the 4'-thio modification, is essential for achieving the enhanced antiproliferative potency observed.

Fluoro vs. Chloro
Direct comparison
5-Fluoro analog activity enhanced vs. oxygen analog; 5-chloro analog showed no enhancement.
Supports SAR study context.
Specificity of 5-fluoro/4'-thio combination.
Halogenated Nucleosides Structure-Activity Relationship Antiproliferative Activity

Research and Industrial Applications


Fluoropyrimidine Resistance Mechanism Studies

Given that 5-fluoro-4'-thiouridine retains marked activity against S. faecium strains resistant to 10⁻³ M 5-fluorouracil and 5-fluorouridine [1], this compound serves as a critical tool for dissecting resistance pathways. Researchers studying 5-FU resistance in cancer or microbial models can use this analog to determine whether resistance is mediated by mechanisms that are circumvented by the 4'-thio modification (e.g., altered transport, metabolic activation deficiencies, or target enzyme mutations).

Antiproliferative Screening with Alternative Mechanisms

The beta anomer of 5-fluoro-4'-thiouridine inhibits leukemia L1210 cell growth at 200 nM [1] with a biochemical signature characterized by preferential reduction of cellular protein content rather than RNA/DNA synthesis inhibition [1]. This profile makes it suitable for antiproliferative screening programs seeking compounds with non-canonical mechanisms of action, particularly in models where classical antimetabolites have shown limited efficacy or unacceptable toxicity.

Structure-Activity Relationship of 4'-Thionucleosides

The comparative data showing that 5-fluoro-4'-thiouridine exhibits enhanced activity over its oxygen analog while 5-chloro-4'-thiouridine does not [1] positions this compound as a reference standard for SAR campaigns exploring halogen and 4'-thio modifications. Procurement of this specific analog enables side-by-side comparisons with other halogenated or 4'-thio derivatives to map the structural determinants of potency and resistance circumvention.

Conformational Analysis and Molecular Recognition

X-ray crystallography has confirmed that the 4'-thio substitution markedly alters the carbohydrate ring conformation [1]. Researchers investigating how nucleoside conformation affects recognition by kinases, polymerases, transporters, or RNA-binding proteins can employ 5-fluoro-4'-thiouridine as a structurally defined probe, comparing its binding and kinetic parameters to those of the oxygen analog to delineate conformational requirements for molecular interactions.

Application
Selection Property
Validation Focus
Resistance pathway studies
Resistance circumvention profile
5-FU-resistant strain sensitivity
Antiproliferative screening (alternative mechanism)
Protein synthesis inhibition signature
Protein vs. DNA/RNA synthesis endpoints
4'-Thionucleoside SAR
Fluoro/thio combination requirement
Halogen-substituted analog comparison
Conformational recognition studies
Sugar ring conformational uniqueness
X-ray or docking validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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